(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a complex organic compound featuring a thiophene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide: Similar structure but with a different thiophene substitution pattern.
(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is unique due to its specific combination of a thiophene ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various research studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate thiophene derivatives with piperidine-based compounds. Structural characterization is usually performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structural integrity and purity.
Antinociceptive Effects
Recent studies have highlighted the antinociceptive properties of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, a close structural analog. In a mouse model of neuropathic pain induced by oxaliplatin, this compound exhibited significant pain-relieving effects. The mechanism was linked to its action on nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which plays a crucial role in pain modulation .
Antioxidant Activity
The compound's antioxidant potential has also been investigated. In vitro assays demonstrated that it could scavenge free radicals effectively, thereby mitigating oxidative stress-induced damage in cellular models. This activity is particularly relevant in conditions where oxidative stress contributes to neuronal damage .
Neuroprotective Properties
In studies involving acrylamide-induced neurotoxicity in zebrafish models, compounds related to this compound showed promise in restoring glutathione redox dynamics and reducing lipid peroxidation levels. These findings suggest that the compound may have neuroprotective effects against environmental neurotoxins .
The biological activities of this compound can be attributed to its interactions with various molecular targets:
- Nicotinic Acetylcholine Receptors : The compound acts as a positive allosteric modulator at nAChRs, enhancing receptor activity and influencing neurotransmitter release.
- Antioxidant Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative stress.
- Inhibition of Inflammatory Pathways : By modulating inflammatory pathways, the compound may reduce neuroinflammation associated with chronic pain and neurodegenerative conditions.
Case Studies
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-18(4-3-17-2-1-10-23-17)19-12-15-5-8-20(9-6-15)13-16-7-11-22-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAWBRAOJADCRT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.